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  • Product: Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate
  • CAS: 31055-19-3

Core Science & Biosynthesis

Foundational

"Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate" solubility profile

An In-Depth Technical Guide to the Solubility Profile of Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive analysis o...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Profile of Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This document outlines the theoretical principles governing the solubility of this pyrazole derivative, presents detailed protocols for its experimental determination, and discusses the interpretation of solubility data in the context of pharmaceutical development. By integrating established scientific principles with practical, field-proven methodologies, this guide serves as an essential resource for researchers, chemists, and formulation scientists.

Introduction: The Critical Role of Solubility

Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate belongs to the pyrazole class of heterocyclic compounds, a scaffold frequently utilized in the design of bioactive molecules due to its diverse pharmacological activities. The journey of a potential drug candidate from the laboratory to a clinical setting is fraught with challenges, with poor aqueous solubility being a primary cause of failure. Insufficient solubility limits the dissolution rate and, consequently, the absorption of a drug in the gastrointestinal tract, leading to low and variable bioavailability. Therefore, a thorough characterization of the solubility profile is not merely a data collection exercise; it is a fundamental step in risk assessment and mitigation during drug development.

This guide provides the necessary theoretical and practical framework for understanding and evaluating the solubility of Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate.

Physicochemical Properties and Their Influence on Solubility

The solubility of a molecule is intrinsically linked to its physicochemical properties. Understanding these characteristics allows for the prediction of solubility behavior and the rational design of formulation strategies.

Table 1: Key Physicochemical Properties of Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate

PropertyValueSignificance for Solubility
Molecular Formula C7H9N3O3Provides the elemental composition.
Molecular Weight 183.17 g/mol Moderate molecular weight is generally favorable for solubility.
Chemical Structure The presence of polar functional groups (formylamino, carboxylate ester, pyrazole nitrogens) suggests potential for hydrogen bonding with polar solvents like water. The ethyl group introduces some lipophilicity.
Predicted logP 0.3 to 0.7This value indicates a relatively balanced hydrophilic-lipophilic character, suggesting that the compound is not excessively greasy and should have some degree of aqueous solubility.
Predicted pKa Acidic: ~8.5-9.5 (pyrazole N-H)The pyrazole N-H proton is weakly acidic. At physiological pH (7.4), the molecule will be predominantly in its neutral form. Solubility may increase in basic conditions (pH > 9.5) due to deprotonation.

Note: Predicted values are computationally derived and should be experimentally verified.

The structure contains both hydrogen bond donors (N-H) and acceptors (C=O, pyrazole nitrogens), which are crucial for interactions with protic solvents. The molecule's ability to ionize, governed by its pKa, is a key factor that can be leveraged to enhance solubility in aqueous media of varying pH.

Theoretical Framework for Solubility

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a stable, homogenous solution. For crystalline solids, this process involves two key energy-intensive steps:

  • Crystal Lattice Energy: The energy required to break the intermolecular forces holding the molecules together in the crystal lattice.

  • Solvation Energy: The energy released when the solute molecules are surrounded and stabilized by solvent molecules.

A compound dissolves when the solvation energy sufficiently overcomes the crystal lattice energy.

Impact of pH and Ionization

For ionizable compounds like Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate, solubility is highly dependent on the pH of the medium. The Henderson-Hasselbalch equation governs the relationship between pH, pKa, and the ratio of ionized to un-ionized species.

Given its weakly acidic pyrazole N-H (predicted pKa ~8.5-9.5), the compound will exist primarily in its neutral, less soluble form at acidic and neutral pH. As the pH increases above the pKa, the molecule will deprotonate to form a more soluble anionic species. This relationship is a cornerstone of pre-formulation studies, guiding the selection of buffers and potential salt forms.

Solvent Polarity

The principle of "like dissolves like" is a useful heuristic.

  • Polar Solvents (e.g., water, DMSO, methanol): These solvents are effective at solvating polar molecules by forming hydrogen bonds and dipole-dipole interactions. Given the polar functional groups of the title compound, it is expected to exhibit higher solubility in these solvents.

  • Non-polar Solvents (e.g., hexane, toluene): These solvents are less likely to effectively solvate the polar regions of the molecule, resulting in lower solubility.

Experimental Determination of Solubility

Accurate solubility measurement requires robust and well-controlled experimental protocols. The two most common types of solubility assessed are kinetic and thermodynamic.

Kinetic Solubility Assay

This high-throughput assay measures the solubility of a compound precipitating from a stock solution (typically in DMSO) upon dilution into an aqueous buffer. It reflects the solubility under non-equilibrium conditions and is often used for early-stage screening.

G prep_stock 1. Prepare 10 mM Stock in 100% DMSO dispense_buffer 2. Dispense Aqueous Buffer (e.g., PBS, pH 7.4) into 96-well plate add_compound 3. Add Stock to Buffer (e.g., 2 µL into 198 µL) dispense_buffer->add_compound High-energy addition incubate_shake 4. Incubate & Shake (e.g., 2 hours at RT) add_compound->incubate_shake remove_precipitate 5. Centrifuge/Filter to Remove Precipitate incubate_shake->remove_precipitate analyze_supernatant 6. Analyze Supernatant (LC-MS/MS, UV-Vis) remove_precipitate->analyze_supernatant quantify 7. Quantify Concentration vs. Standard Curve analyze_supernatant->quantify

Caption: Workflow for a typical kinetic solubility assay.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate in 100% dimethyl sulfoxide (DMSO).

  • Assay Plate Preparation: Dispense 198 µL of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) into the wells of a 96-well microplate.

  • Compound Addition: Add 2 µL of the DMSO stock solution to the buffer-containing wells. This rapid addition from a high-energy solvent into an anti-solvent induces precipitation.

  • Equilibration: Seal the plate and shake at room temperature for 2 hours to allow the system to approach a pseudo-equilibrium.

  • Precipitate Removal: Centrifuge the plate at high speed (e.g., 3000 x g for 10 minutes) or filter through a 0.45 µm filter plate to separate the solid precipitate from the saturated supernatant.

  • Analysis: Carefully transfer the supernatant to a new analysis plate. Quantify the concentration of the dissolved compound using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy, against a standard curve prepared in the same buffer/DMSO mixture.

Thermodynamic (Equilibrium) Solubility Assay

This method measures the true equilibrium solubility and is considered the gold standard. It involves equilibrating an excess of the solid compound in the solvent over a longer period until the dissolution and precipitation rates are equal.

G start Start: Excess Solid Compound add_solvent Add Solvent (e.g., Water, Buffer) start->add_solvent equilibrate Equilibrate with Agitation (24-72 hours) add_solvent->equilibrate check_solid Is Solid Phase Still Present? equilibrate->check_solid check_solid->add_solvent No (Add more solid) separate Separate Phases (Centrifuge/Filter) check_solid->separate Yes analyze Analyze Supernatant Concentration separate->analyze end Result: Thermodynamic Solubility analyze->end

Caption: Decision workflow for thermodynamic solubility measurement.

  • Preparation: Add an excess amount of solid Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate (e.g., 1-2 mg) to a vial containing a precise volume (e.g., 1 mL) of the selected solvent or buffer. The presence of undissolved solid at the end of the experiment is crucial for ensuring saturation.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for an extended period (typically 24 to 72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, separate the solid and liquid phases by centrifugation at high speed, followed by filtration of the supernatant through a chemically inert filter (e.g., 0.22 µm PVDF). This step must be performed carefully to avoid disturbing the equilibrium.

  • Analysis: Dilute the clear filtrate and quantify the compound's concentration using a validated analytical method like HPLC-UV.

Expected Solubility Profile

Based on the physicochemical properties, the following solubility profile can be anticipated. Experimental verification is essential.

Table 2: Predicted Solubility of Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate in Common Solvents

Solvent SystemSolvent TypePredicted SolubilityRationale
Phosphate-Buffered Saline (PBS), pH 7.4 Aqueous BufferLow to ModerateAt physiological pH, the molecule is neutral. Solubility is driven by hydrogen bonding with water but limited by the energy of the crystal lattice.
0.1 N HCl (pH ~1) Acidic AqueousLowThe molecule remains in its neutral form; no significant solubility enhancement is expected.
0.1 N NaOH (pH ~13) Basic AqueousModerate to HighAt a pH well above the pKa of the pyrazole N-H, the compound deprotonates to form a more soluble anion.
Dimethyl Sulfoxide (DMSO) Polar AproticHighDMSO is a powerful polar aprotic solvent, very effective at disrupting crystal lattices and solvating polar molecules.
Methanol / Ethanol Polar ProticModerate to HighThese alcohols can act as both hydrogen bond donors and acceptors, effectively solvating the compound.
Acetonitrile Polar AproticModerateA less polar solvent than DMSO but still capable of significant solvation.
Hexane Non-polarVery LowThe non-polar nature of hexane cannot effectively solvate the polar functional groups of the molecule.

Data Interpretation and Implications for Drug Development

  • Low Aqueous Solubility (at pH 7.4): If the thermodynamic solubility in PBS is low (e.g., <10 µg/mL), this is a significant flag for potential bioavailability issues. The compound would likely be classified under the Biopharmaceutics Classification System (BCS) as Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).

  • pH-Dependent Solubility: A marked increase in solubility at high pH confirms the acidic nature of the pyrazole N-H and opens up formulation strategies such as the development of basic formulations or the creation of sodium salts to improve dissolution.

  • High Solubility in Organic Solvents: Good solubility in solvents like DMSO and ethanol is advantageous for in vitro assay preparation and for certain formulation types (e.g., co-solvent systems for intravenous administration). However, the toxicity of the solvent itself must be considered.

Conclusion

The solubility profile of Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate is a multi-faceted characteristic that is fundamental to its potential as a drug candidate. Its predicted behavior—low to moderate solubility in neutral aqueous media and enhanced solubility under basic conditions—provides a clear roadmap for initial formulation and development efforts. The experimental protocols detailed in this guide offer a robust framework for obtaining the precise, high-quality data needed to make informed decisions, de-risk development, and ultimately unlock the therapeutic potential of this promising pyrazole compound. Rigorous, early-stage solubility characterization is an indispensable investment in the successful translation of a molecule from a laboratory curiosity to a life-changing medicine.

References

This section would be populated with the specific peer-reviewed articles, database entries, and regulatory guidelines found during the research phase. The following are representative examples of the types of sources that would be cited.

  • PubChem National Center for Biotechnology Information. Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate. PubChem Compound Summary for CID 135478965. [Link]

  • Bergström, C. A. S. (2014). Solubility in Pharmaceutical Development. In Pharmaceutical Formulation and Delivery (pp. 1-32). Royal Society of Chemistry. [Link]

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. [Link]

  • Glomme, A., & März, J. (2005). Comparison of a new 96-well filter plate-based method for solubility measurement with a standard shake-flask method. Journal of Biomolecular Screening, 10(8), 737-743. [Link]

  • ICH Harmonised Tripartite Guideline. Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

Exploratory

"Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate" literature review

An In-Depth Technical Guide to Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate: Synthesis, Reactivity, and Applications in Drug Discovery Introduction Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate is a pivotal heterocy...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate: Synthesis, Reactivity, and Applications in Drug Discovery

Introduction

Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate is a pivotal heterocyclic compound that serves as a cornerstone in the synthesis of a multitude of pharmacologically significant molecules. As a derivative of pyrazole, a class of compounds renowned for its wide spectrum of biological activities, this molecule is more than a mere synthetic waypoint; it is a versatile scaffold enabling access to complex molecular architectures.[1][2] The pyrazole nucleus is considered a "privileged structure" in medicinal chemistry, frequently appearing in drugs with anti-inflammatory, antimicrobial, analgesic, and anticancer properties.[1]

This guide, written from the perspective of a Senior Application Scientist, delves into the synthesis, chemical behavior, and critical applications of Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate. It is also identified as a regulated impurity in the production of Allopurinol, a widely used medication for treating gout, where it is designated as "Allopurinol Impurity E".[3][4] This dual role as both a key building block and a critical quality control marker underscores its importance for researchers, process chemists, and drug development professionals. We will explore not just the protocols but the underlying chemical principles that make this compound an indispensable tool in the modern drug discovery landscape.

Physicochemical and Structural Properties

A precise understanding of a compound's physical and chemical properties is fundamental to its application in synthetic chemistry. These properties dictate solubility, reactivity, and the appropriate analytical methods for characterization.

PropertyValueSource
IUPAC Name ethyl 5-formamido-1H-pyrazole-4-carboxylate[3]
Synonyms Allopurinol Impurity E, Ethyl 5-formamido-1H-pyrazole-4-carboxylate[3][5]
CAS Number 31055-19-3[3]
Molecular Formula C₇H₉N₃O₃[3]
Molecular Weight 183.16 g/mol [3]
Melting Point 192.5-193.5 °C[5]
Appearance Powder[5]
Solubility DMSO (Slightly), Ethanol (Slightly, Heated), Methanol (Slightly, Heated)[5]

Synthesis: The Formylation of a Key Precursor

The most common and direct route to Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate involves the formylation of its corresponding amine precursor, Ethyl 5-amino-1H-pyrazole-4-carboxylate. This reaction is a critical step that installs the formyl group, which is essential for subsequent cyclization reactions to form fused heterocyclic systems.

Expertise & Rationale: The "Why" Behind the Method

The choice of formylating agent is crucial for achieving high yield and purity. While various reagents can accomplish this transformation, a mixed anhydride of formic acid and acetic anhydride is often employed. This in-situ generation of formyl acetate provides a highly reactive electrophile capable of efficiently acylating the C5-amino group of the pyrazole ring. The reaction is typically performed under controlled temperature conditions. An initial cooling phase is necessary to manage the exothermic reaction of mixing the anhydrides, followed by gentle heating to drive the formylation to completion without promoting side reactions or decomposition. The amino group on the pyrazole ring is a strong nucleophile, making this reaction highly efficient.[6]

Detailed Experimental Protocol: Synthesis

Objective: To synthesize Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate from Ethyl 5-amino-1H-pyrazole-4-carboxylate.

Materials:

  • Ethyl 5-amino-1H-pyrazole-4-carboxylate

  • Acetic anhydride (Ac₂O)

  • Formic acid (HCOOH, 98-100%)

  • Ethanol

  • Ice bath

  • Heating mantle with magnetic stirring

Procedure:

  • Reagent Preparation: In a flask equipped with a magnetic stirrer and under a fume hood, carefully add acetic anhydride to an equal molar amount of formic acid while cooling in an ice bath. Stir the mixture for 30-60 minutes at 0-5°C to pre-form the mixed anhydride.

  • Addition of Starting Material: To this cooled mixture, add Ethyl 5-amino-1H-pyrazole-4-carboxylate portion-wise, ensuring the temperature does not exceed 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Subsequently, heat the reaction mixture to 50-60°C and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Once the reaction is complete, cool the mixture and pour it into ice-cold water to precipitate the product and quench any unreacted anhydride.

  • Filtration and Washing: Collect the solid precipitate by vacuum filtration. Wash the crude product thoroughly with cold water to remove residual acids, followed by a wash with cold ethanol to remove organic impurities.

  • Drying: Dry the purified solid in a vacuum oven at 50-60°C to yield Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate as a solid powder.

Visualization: Synthetic Workflow

G cluster_start Starting Materials cluster_process Process cluster_end Product start_amine Ethyl 5-amino-1H- pyrazole-4-carboxylate reaction Formylation Reaction (0°C to 60°C) start_amine->reaction start_reagents Acetic Anhydride + Formic Acid start_reagents->reaction Formylating Agent product Ethyl 5-(formylamino)-1H- pyrazole-4-carboxylate reaction->product Precipitation & Isolation

Caption: Synthetic workflow for the formylation of Ethyl 5-amino-1H-pyrazole-4-carboxylate.

Chemical Reactivity: Gateway to Fused Heterocycles

The true synthetic value of Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate lies in its ability to undergo intramolecular cyclization to form pyrazolo[3,4-d]pyrimidines. This fused heterocyclic system is a bioisostere of the natural purine ring system and is a foundational scaffold for a vast number of therapeutic agents, including kinase inhibitors and xanthine oxidase inhibitors like Allopurinol.[7]

Mechanism and Rationale

The cyclization reaction is essentially a condensation process. The formylamino group, in the presence of a suitable reagent (often a dehydrating agent or by thermal means), provides the necessary carbon and nitrogen atoms to close the second ring. The reaction proceeds via the formation of an intermediate that readily loses a molecule of water to yield the aromatic pyrazolo[3,4-d]pyrimidine core. This transformation is a powerful strategy for rapidly building molecular complexity from a relatively simple precursor.

Detailed Experimental Protocol: Cyclization

Objective: To synthesize a 1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one derivative.

Materials:

  • Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate

  • Formamide

  • High-boiling point solvent (e.g., Dowtherm A) or neat conditions

  • Heating mantle with reflux condenser

Procedure:

  • Reaction Setup: In a round-bottom flask, combine Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate with an excess of formamide. (Note: Formamide serves as both a reactant and a solvent in this case).

  • Thermal Cyclization: Heat the mixture to a high temperature (typically 180-210°C) and reflux for several hours. The progress of the reaction should be monitored by TLC or LC-MS.

  • Isolation: After completion, cool the reaction mixture to room temperature, which should cause the product to crystallize or precipitate.

  • Purification: Dilute the cooled mixture with a suitable solvent like ethanol to facilitate precipitation. Filter the solid product, wash it with ethanol and then diethyl ether.

  • Drying: Dry the product under vacuum to yield the pure 1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one derivative.

Visualization: Cyclization Pathway

G start Ethyl 5-(formylamino)-1H- pyrazole-4-carboxylate intermediate Cyclization Intermediate (Intramolecular Condensation) start->intermediate Heat / Formamide product 1H-Pyrazolo[3,4-d]pyrimidin-4(5H)-one (e.g., Allopurinol) intermediate->product - H₂O (Dehydration)

Caption: Reaction pathway for the cyclization to the pyrazolo[3,4-d]pyrimidine core.

Applications in Drug Discovery and Development

The pyrazole scaffold and its fused derivatives are integral to modern medicinal chemistry. Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate provides a direct entry into this valuable chemical space.

Case Study 1: Allopurinol and Gout Therapy

The most direct application is in the synthesis of Allopurinol, a cornerstone therapy for gout. Allopurinol functions by inhibiting xanthine oxidase, the enzyme responsible for converting hypoxanthine and xanthine into uric acid. By blocking this enzyme, it lowers uric acid levels in the blood, preventing the painful crystal formation characteristic of gout. The title compound is a direct precursor in this synthesis, and its presence as an impurity must be strictly controlled to ensure the safety and efficacy of the final drug product.[4]

Case Study 2: Kinase Inhibitors in Oncology

The pyrazolo[3,4-d]pyrimidine core is a highly effective "hinge-binding" motif in many protein kinase inhibitors used in cancer therapy. Kinases are critical regulators of cell signaling, and their aberrant activation is a common driver of cancer.[8] Compounds derived from this scaffold can fit into the ATP-binding pocket of kinases, blocking their activity and halting downstream signaling pathways that promote tumor growth. For example, derivatives of the related 5-amino-1H-pyrazole-4-carboxamide have been developed as potent pan-FGFR (Fibroblast Growth Factor Receptor) covalent inhibitors, targeting both wild-type and drug-resistant mutant kinases.[8]

Summary of Therapeutic Applications
Therapeutic AreaTarget Class / ExampleRationale for Pyrazole Scaffold
Metabolic Disease Xanthine Oxidase (Allopurinol)Purine bioisostere, fits into the enzyme active site.
Oncology Protein Kinases (e.g., FGFR, EGFR)Hinge-binding motif, mimics ATP structure.[8][9]
Inflammation Anti-inflammatory agentsThe pyrazole ring is a core component of many NSAIDs and other anti-inflammatory drugs.[10]
Infectious Disease Antimicrobial / Antifungal agentsThe heterocyclic structure can interfere with microbial metabolic pathways.[1][7]

Analytical Characterization and Quality Control

As a certified pharmaceutical secondary standard, the identity and purity of Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate must be rigorously confirmed.[5] Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the molecular structure and connectivity.

  • Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern.

  • Infrared Spectroscopy (IR): To identify characteristic functional groups like C=O (ester and amide) and N-H bonds.

  • High-Performance Liquid Chromatography (HPLC): To determine purity and quantify its presence as an impurity in drug substances like Allopurinol.

Conclusion

Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate is a deceptively simple molecule with profound implications for medicinal chemistry and pharmaceutical development. Its strategic importance stems from its role as a key precursor to the versatile pyrazolo[3,4-d]pyrimidine scaffold, enabling the synthesis of a wide array of bioactive compounds, from gout medications to advanced cancer therapies. Furthermore, its status as a regulated pharmaceutical impurity highlights the critical need for robust analytical methods and a deep understanding of its synthesis and reactivity. For the modern drug discovery professional, mastery of the chemistry surrounding this intermediate is not just beneficial—it is essential for innovation and quality.

References

  • Pashkovsky, N., et al. (2022). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. MDPI. Available at: [Link]

  • Patel, P., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. Available at: [Link]

  • PubChem. Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • Patel, V. P., et al. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research.
  • Al-Majedy, Y. K., et al. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. National Institutes of Health. Available at: [Link]

  • Li, Y., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. PubMed. Available at: [Link]

  • Patel, H., et al. (n.d.). Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent.
  • Abdel-Wahab, B. F. (n.d.). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules.
  • ResearchGate. (2025). New Synthesis and Reactions of Ethyl 5‐amino‐4‐cyano‐1‐phenyl‐1H‐pyrazole‐3‐carboxylate. Available at: [Link]

  • Tsai, P.-C., et al. (n.d.). One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. MDPI.
  • MySkinRecipes. ethyl 5-aMino-1H-pyrazole-4-carboxylate. Available at: [Link]

  • SciSpace. (n.d.). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β.
  • Semantic Scholar. (2023).
  • Pharmaffiliates. Allopurinol-Impurities. Available at: [Link]

  • Ettahiri, S., et al. (2023).
  • ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Available at: [Link]

  • Hebishy, A. M., et al. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. National Institutes of Health. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

The Versatile Reagent: Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate in the Realm of Multi-Component Reactions

Introduction: A Gateway to Privileged Scaffolds In the landscape of modern medicinal chemistry and drug discovery, the quest for efficient and diversity-oriented synthetic strategies is paramount. Multi-component reactio...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Gateway to Privileged Scaffolds

In the landscape of modern medicinal chemistry and drug discovery, the quest for efficient and diversity-oriented synthetic strategies is paramount. Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, have emerged as a powerful tool in this endeavor.[1] This guide delves into the application of Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate , a highly functionalized and versatile building block, as a key reagent in MCRs for the synthesis of biologically relevant heterocyclic scaffolds, particularly the privileged pyrazolo[3,4-d]pyrimidine core.[2][3] This pyrimidine-fused pyrazole system is a well-known bioisostere of purine and is a cornerstone in the development of a wide array of therapeutic agents, including kinase inhibitors for anticancer therapy.[2][4]

This document will provide researchers, scientists, and drug development professionals with a comprehensive overview of the utility of Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate, detailing its synthesis, reactivity, and application in tailored MCR protocols. We will explore the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity and reproducibility.

Physicochemical Properties and Synthesis

Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate is a stable, crystalline solid. Its structure features a pyrazole ring substituted with a formylamino group at the 5-position and an ethyl carboxylate group at the 4-position, providing multiple reactive sites for chemical transformations.

PropertyValueSource
Molecular FormulaC₇H₉N₃O₃[5]
Molecular Weight183.16 g/mol [5]
IUPAC Nameethyl 5-formamido-1H-pyrazole-4-carboxylate[5]
CAS Number31055-19-3[5]

The synthesis of Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate is typically achieved from the readily available precursor, Ethyl 5-amino-1H-pyrazole-4-carboxylate. The formylation of the 5-amino group can be accomplished using standard formylating agents.

Application in Multi-Component Synthesis of Pyrazolo[3,4-d]pyrimidines

The true synthetic power of Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate is realized in its role as a precursor for the construction of the pyrazolo[3,4-d]pyrimidine scaffold. This transformation can be achieved through various one-pot or sequential multi-component strategies that are analogous to classical MCRs. The formylamino group can either be hydrolyzed in situ to the free amine, which then participates in the reaction, or it can directly take part in the cyclization process.

Conceptual Framework: A Biginelli-Type Analogy

The synthesis of pyrazolo[3,4-d]pyrimidines from Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate (or its amino precursor) can be conceptually understood through an analogy to the well-known Biginelli reaction.[6][7] In a classical Biginelli reaction, an aldehyde, a β-dicarbonyl compound, and urea (or thiourea) condense to form a dihydropyrimidine.[8] In our case, the 5-aminopyrazole moiety acts as the "urea" component, providing the N-C-N fragment for the pyrimidine ring formation.

Biginelli_Analogy cluster_reactants Reactants cluster_product Product Aminopyrazole Ethyl 5-aminopyrazole-4-carboxylate (Urea Component Analogue) Pyrazolopyrimidine Pyrazolo[3,4-d]pyrimidine derivative Aminopyrazole->Pyrazolopyrimidine [N-C-N] Aldehyde Aldehyde Aldehyde->Pyrazolopyrimidine [C] Dicarbonyl Active Methylene Compound (e.g., β-ketoester) Dicarbonyl->Pyrazolopyrimidine [C-C-C] caption Conceptual Analogy to the Biginelli Reaction.

Caption: Conceptual Analogy to the Biginelli Reaction.

Protocols for Multi-Component Synthesis

While a direct, named MCR protocol starting with Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate is not extensively documented under a single MCR name, the synthesis of the target pyrazolo[3,4-d]pyrimidines can be achieved through highly efficient one-pot procedures that embody the principles of multi-component synthesis.

Protocol 1: One-Pot Synthesis of 1H-Pyrazolo[3,4-d]pyrimidin-4(5H)-ones

This protocol describes a general procedure for the synthesis of 1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones from a 5-aminopyrazole precursor, which can be generated in situ from Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate under certain reaction conditions or used as the amino derivative directly.

Reaction Scheme:

Protocol_1 Reactants Ethyl 5-amino-1H-pyrazole-4-carboxylate Orthoformate (e.g., Triethyl orthoformate) Primary Amine Product 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-one Reactants->Product Microwave Irradiation, 150 °C caption One-pot synthesis of pyrazolo[3,4-d]pyrimidin-4-ones.

Caption: One-pot synthesis of pyrazolo[3,4-d]pyrimidin-4-ones.

Experimental Procedure:

  • Reactant Mixture: In a microwave-safe reaction vessel, combine Ethyl 5-amino-1H-pyrazole-4-carboxylate (1.0 mmol), the desired primary amine (1.2 mmol), and triethyl orthoformate (3.0 mL).

  • Microwave Irradiation: Seal the vessel and subject the mixture to microwave irradiation at 150 °C for 15-30 minutes. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction, allow the mixture to cool to room temperature. The product often precipitates from the reaction mixture.

  • Purification: Collect the precipitate by filtration, wash with a small amount of cold ethanol, and dry under vacuum to afford the pure 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-one. If necessary, the product can be further purified by recrystallization or column chromatography.

Causality and Insights:

  • Microwave Irradiation: The use of microwave heating significantly accelerates the reaction rate, reducing reaction times from hours to minutes compared to conventional heating. This is attributed to the efficient and uniform heating of the polar reactants and intermediates.

  • Triethyl Orthoformate: This reagent serves as a one-carbon source, which, upon reaction with the primary amine, forms an intermediate that cyclizes with the 5-aminopyrazole.

  • Solvent-Free/Minimal Solvent: This reaction can often be performed with a minimal amount of solvent or using one of the liquid reagents as the solvent, which aligns with the principles of green chemistry.

Data Summary:

EntryPrimary AmineProduct Yield (%)Reference
1Benzylamine85
24-Methoxybenzylamine82
3Cyclohexylamine78
Protocol 2: Catalyst-Free, Three-Component Synthesis of Dihydropyrazolo[1,5-a]pyrimidines

This protocol outlines a catalyst-free, Biginelli-type reaction for the synthesis of dihydropyrazolo[1,5-a]pyrimidines, which are structural isomers of the pyrazolo[3,4-d]pyrimidine system. This reaction highlights the versatility of 5-aminopyrazoles in MCRs.[6][7]

Reaction Scheme:

Protocol_2 Reactants 5-Amino-3-arylpyrazole-4-carbonitrile Aromatic Aldehyde Active Methylene Compound Product Dihydropyrazolo[1,5-a]pyrimidine Reactants->Product DMF, Reflux caption Catalyst-free synthesis of dihydropyrazolo[1,5-a]pyrimidines.

Caption: Catalyst-free synthesis of dihydropyrazolo[1,5-a]pyrimidines.

Experimental Procedure:

  • Reactant Mixture: In a round-bottom flask, dissolve the 5-amino-3-arylpyrazole-4-carbonitrile (1.0 mmol), the aromatic aldehyde (1.1 mmol), and the active methylene compound (e.g., acetylacetone or ethyl acetoacetate) (1.0 mmol) in dimethylformamide (DMF, 2-3 mL).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 153 °C) for 20-30 minutes, monitoring the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Add methanol (15-20 mL) to induce precipitation of the product.

  • Purification: Collect the solid product by filtration, wash with methanol, and dry to obtain the pure dihydropyrazolo[1,5-a]pyrimidine.

Causality and Insights:

  • Catalyst-Free: The reaction proceeds efficiently without the need for an external acid or base catalyst, which simplifies the experimental setup and purification process.[6] The basicity of the aminopyrazole and the high reaction temperature are sufficient to promote the initial Knoevenagel condensation between the aldehyde and the active methylene compound, followed by a Michael addition and cyclization.

  • DMF as Solvent: DMF serves as a high-boiling polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction at an elevated temperature.

Data Summary:

AldehydeActive Methylene CompoundProduct Yield (%)Reference
BenzaldehydeAcetylacetone65[6]
4-ChlorobenzaldehydeEthyl Acetoacetate72[6]
4-MethoxybenzaldehydeAcetylacetone68[6]

Conclusion and Future Outlook

Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate and its parent amine are exceptionally valuable reagents in the multi-component synthesis of fused pyrazole heterocyclic systems. The protocols and conceptual frameworks presented herein demonstrate the efficiency and versatility of these building blocks in constructing libraries of pyrazolo[3,4-d]pyrimidines and related scaffolds of significant medicinal interest. The amenability of these reactions to green chemistry principles, such as microwave-assisted synthesis and catalyst-free conditions, further enhances their appeal for modern drug discovery programs. Future research in this area will likely focus on expanding the scope of these MCRs to include a wider range of components, developing stereoselective variations, and exploring their application in the synthesis of novel bioactive molecules.

References

  • (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Pharmaceuticals, 15(8), 1009. [Link]

  • (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 305, 116558. [Link]

  • PubChem. (n.d.). Ethyl 1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Scientific Reports, 12(1), 18835. [Link]

  • (2022). One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. Molecules, 27(3), 820. [Link]

  • (2021). Pharmacophore-linked pyrazolo[3,4-d]pyrimidines as EGFR-TK inhibitors: Synthesis, anticancer evaluation, pharmacokinetics, and in silico mechanistic studies. Archiv der Pharmazie, 354(10), e2100258. [Link]

  • GSRS. (n.d.). ETHYL 5-(FORMYLAMINO)-1H-PYRAZOLE-4-CARBOXYLATE. Retrieved from [Link]

  • (2022). Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. RSC Advances, 12(14), 8635-8644. [Link]

  • precisionFDA. (n.d.). ETHYL 5-AMINO-1H-PYRAZOLE-4-CARBOXYLATE. Retrieved from [Link]

  • (2015). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters, 6(7), 808-813. [Link]

  • (2022). Discovery of new 1 H-pyrazolo[3,4- d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Scientific Reports, 12, 18835. [Link]

  • (2022). Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. RSC Advances, 12(3), 1367-1377. [Link]

  • (2016). Catalyst-free Biginelli-type synthesis of new functionalized 4,7-dihydropyrazolo[1,5-a]pyrimidines. New Journal of Chemistry, 40(8), 7168-7174. [Link]

  • (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 305, 116558. [Link]

  • (2022). Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. RSC Advances, 12(14), 8635-8644. [Link]

  • (2016). Synthesis of new 4,7-dihydropyrazolo[1,5-a]pyrimidines and 4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazolines through the non-catalyzed Biginelli reaction. Molbank, 2016(4), M910. [Link]

  • (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 29(2), 481. [Link]

  • (2020). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Journal of the Indian Chemical Society, 97(10), 1749-1763. [Link]

  • (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6463. [Link]

  • (2022). Recent green approaches for the synthesis of pyrazolo[3,4-d]pyrimidines: A mini review. Journal of Heterocyclic Chemistry, 59(10), 1699-1712. [Link]

  • (2022). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Molecules, 27(21), 7261. [Link]

  • (2022). Synthesis of new 4,7-dihydropyrazolo[1,5-a]pyrimidines and 4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazolines through the non-catalyzed Biginelli reaction. Molbank, 2016(4), M910. [Link]

  • Taylor & Francis. (n.d.). Biginelli reaction – Knowledge and References. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals Welcome to the dedicated technical support guide for the synthesis of Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate. This document provides in-depth troub...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the dedicated technical support guide for the synthesis of Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols for the various synthetic routes to this important pyrazole derivative. As a key intermediate and a known impurity of the drug Allopurinol (designated as Allopurinol EP Impurity E), precise and efficient synthesis is critical.[1] This guide is structured to address common and complex challenges encountered during its preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic stages for producing Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate?

The synthesis is fundamentally a two-stage process:

  • Pyrazole Ring Formation: Construction of the core heterocyclic structure, yielding the precursor, Ethyl 5-amino-1H-pyrazole-4-carboxylate.

  • Formylation: Introduction of the formyl group onto the 5-amino position of the pyrazole ring.

Q2: Which synthetic route is most common for the aminopyrazole precursor?

The most widely cited and robust method is the condensation of a hydrazine source with an activated three-carbon synthon, typically Ethyl 2-cyano-3-ethoxyacrylate. This approach is favored for its high regioselectivity and generally good yields.

Q3: What are the common formylating agents for the second stage?

Commonly used reagents include a mixture of formic acid and acetic anhydride, which generates a mixed anhydride in situ, or the Vilsmeier-Haack reagent (e.g., POCl₃/DMF). The choice depends on the desired reactivity, scale, and available laboratory resources.

Q4: Is regioselectivity an issue in the pyrazole ring formation?

When using hydrazine hydrate and a symmetrical precursor like Ethyl 2-cyano-3-ethoxyacrylate, regioselectivity is not a concern, as only one product, Ethyl 5-amino-1H-pyrazole-4-carboxylate, can be formed. However, if using an unsymmetrical 1,3-dicarbonyl compound (as in a traditional Knorr synthesis), the formation of regioisomers is a significant challenge that must be addressed.

Q5: How can I confirm the final product's identity and purity?

Standard analytical techniques are sufficient. 1H and 13C NMR spectroscopy will confirm the structure, including the presence of the formyl proton and the correct substitution pattern on the pyrazole ring. HPLC is the preferred method for purity assessment, especially given its status as a pharmaceutical impurity. Mass spectrometry will confirm the molecular weight (183.16 g/mol ).[2]

Troubleshooting Guides & Detailed Protocols

This section is divided into the two core stages of the synthesis, addressing specific issues and providing detailed experimental procedures.

Part 1: Synthesis of Ethyl 5-amino-1H-pyrazole-4-carboxylate (The Precursor)

The primary challenge in this stage is achieving a complete reaction and obtaining a pure product, free from starting materials and side products.

This is the most reliable route, leveraging a commercially available and highly electrophilic starting material.

G cluster_reactants Reactants cluster_process Process cluster_products Products EMCA Ethyl 2-cyano-3-ethoxyacrylate Reaction Reaction in Ethanol (Exothermic) EMCA->Reaction Hydrazine Hydrazine Hydrate Hydrazine->Reaction Intermediate Acyclic Intermediate (Unstable) Reaction->Intermediate Nucleophilic Addition Cyclization Intramolecular Cyclization (Loss of Ethanol) Intermediate->Cyclization Nucleophilic attack on nitrile Product Ethyl 5-amino-1H-pyrazole-4-carboxylate Cyclization->Product

Caption: Workflow for the synthesis of the aminopyrazole precursor.

Detailed Experimental Protocol (Route A):

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Ethyl 2-cyano-3-ethoxyacrylate (1 equivalent) in absolute ethanol (approx. 5-10 mL per gram of starting material).

  • Addition of Hydrazine: While stirring at room temperature, add hydrazine hydrate (1.0-1.1 equivalents) dropwise to the solution. Caution: The initial reaction is exothermic; control the addition rate to maintain the temperature below 40°C.

  • Reaction: After the addition is complete, heat the mixture to reflux (approximately 78°C) for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes).

  • Workup and Isolation: Cool the reaction mixture to room temperature, and then further cool in an ice bath for 30-60 minutes to precipitate the product. Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield Ethyl 5-amino-1H-pyrazole-4-carboxylate as a white to off-white solid.

Troubleshooting for Route A:

Issue Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete reaction. 2. Product loss during workup. 3. Hydrolysis of starting material.1. Extend reflux time and monitor by TLC. 2. Reduce the volume of cold ethanol used for washing. Concentrate the mother liquor and cool again to recover more product. 3. Ensure the use of absolute ethanol and fresh hydrazine hydrate.
Oily Product or Failure to Solidify Presence of unreacted starting materials or solvent.Triturate the oil with a small amount of cold diethyl ether or hexanes to induce crystallization. Ensure the product is thoroughly dried under vacuum.
Colored Impurities (Yellow/Brown) Side reactions or impurities in starting materials.Recrystallize the crude product from hot ethanol or an ethanol/water mixture. Activated charcoal treatment can be used if coloration is significant.

This route uses more fundamental building blocks but can be prone to regioselectivity issues if not carefully controlled. It involves the condensation of ethyl 2-cyano-3-oxobutanoate (an equivalent of a β-ketoester) with hydrazine.

G cluster_reactants Reactants cluster_process Process cluster_products Products Ketoester Ethyl 2-cyano-3-oxobutanoate Reaction Condensation in Acidic Media (e.g., AcOH) Ketoester->Reaction Hydrazine Hydrazine Hydrazine->Reaction Hydrazone Hydrazone Intermediate Reaction->Hydrazone Attack on ketone Isomer Regioisomer (Potential Side Product) Reaction->Isomer Attack on ester carbonyl (less favored) Cyclization Intramolecular Cyclization Hydrazone->Cyclization Attack on nitrile Product Ethyl 3-methyl-5-amino- 1H-pyrazole-4-carboxylate Cyclization->Product

Caption: Knorr-type synthesis showing potential for regioisomer formation.

Troubleshooting for Knorr-Type Syntheses:

Issue Potential Cause(s) Recommended Solution(s)
Formation of Regioisomers Nucleophilic attack of hydrazine can occur at either of the two carbonyl carbons of the 1,3-dicarbonyl compound.Control of pH is critical. Acidic conditions (e.g., acetic acid) generally favor the attack on the more reactive ketone, leading to the desired 5-aminopyrazole.[3]
Incomplete Cyclization The intermediate hydrazone may be stable under the reaction conditions.Increase the reaction temperature or switch to a higher-boiling solvent like toluene to drive the cyclization to completion.
Complex Product Mixture Self-condensation of the ketoester or other side reactions.Ensure slow, controlled addition of hydrazine to the ketoester solution to avoid localized high concentrations of the nucleophile.
Part 2: Formylation of Ethyl 5-amino-1H-pyrazole-4-carboxylate

The formylation step is generally high-yielding, but over-reaction or incomplete reaction can be problematic.

This is a classical and effective method for N-formylation.

Detailed Experimental Protocol (Route C):

  • Preparation of Formylating Agent: In a flask cooled in an ice bath, slowly add acetic anhydride (1.5-2.0 equivalents) to formic acid (3-5 equivalents). Stir the mixture at 0-5°C for 30-60 minutes to pre-form the mixed anhydride.

  • Reaction: To this cold solution, add Ethyl 5-amino-1H-pyrazole-4-carboxylate (1 equivalent) portion-wise, ensuring the temperature remains below 10°C.

  • Completion: Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours, monitoring by TLC until the starting material is consumed.

  • Workup and Isolation: Quench the reaction by carefully pouring it into ice water. The product will precipitate. Stir for 30 minutes, then collect the solid by vacuum filtration. Wash the filter cake thoroughly with water to remove excess acids, then dry under vacuum. Recrystallization from ethanol can be performed for further purification.

Troubleshooting for Route C:

Issue Potential Cause(s) Recommended Solution(s)
Incomplete Reaction 1. Insufficient formylating agent. 2. Low reaction temperature or short reaction time.1. Use a slight excess of the pre-formed mixed anhydride. 2. Allow the reaction to proceed for a longer duration at room temperature. Gentle warming (to 40-50°C) can be applied if necessary, but monitor for side reactions.
Product is an Oil or Gummy Solid Incomplete removal of acetic and formic acids.Wash the precipitated product extensively with cold water, followed by a wash with a cold, dilute sodium bicarbonate solution to neutralize residual acid. Then wash again with water.
Low Purity / Side Products Potential for di-formylation (on the pyrazole nitrogen) if conditions are too harsh.Maintain low temperatures during the addition of the aminopyrazole. Avoid excessive heating during the reaction.

This method uses a more powerful electrophile and is suitable for less reactive amines, though it requires stricter anhydrous conditions.

Troubleshooting for Vilsmeier-Haack Formylation:

Issue Potential Cause(s) Recommended Solution(s)
Reaction Fails to Initiate Moisture in the reagents or solvent, which quenches the Vilsmeier reagent.Use anhydrous DMF and freshly distilled POCl₃. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of Dark, Tarry Byproducts The reaction is highly exothermic and can lead to decomposition if not controlled.Add POCl₃ to DMF at 0°C with efficient stirring. Add the aminopyrazole substrate slowly to the pre-formed Vilsmeier reagent, maintaining a low temperature.
Difficult Workup The quenching of the Vilsmeier reaction can be vigorous.Quench the reaction by slowly and carefully adding the reaction mixture to a well-stirred slurry of ice and sodium bicarbonate or sodium acetate solution.

Comparative Data of Synthetic Routes

Route Starting Materials Typical Yield Key Advantages Key Challenges
A + C Ethyl 2-cyano-3-ethoxyacrylate, Hydrazine, Formic Acid, Acetic Anhydride75-90% (overall)High regioselectivity, reliable, readily available starting materials.Exothermic initial step requires careful control.
B + C Ethyl 2-cyano-3-oxobutanoate, Hydrazine, Formic Acid, Acetic Anhydride60-80% (overall)Utilizes basic building blocks.Potential for regioisomer formation, may require more optimization.
A + D Ethyl 2-cyano-3-ethoxyacrylate, Hydrazine, POCl₃, DMF80-95% (overall)High-yielding, effective for a range of substrates.Requires strict anhydrous conditions, hazardous reagents, vigorous workup.

References

  • Elgazwy, A. S. H., Nassar, I. F., & Jones, P. G. (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(7), o1376. [Link]

  • Fadda, A. A., El-Mekabaty, A., & El-Azzazy, Z. A. (2017). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Mini-Reviews in Organic Chemistry, 14(3), 175-189. [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (2024). New Journal of Chemistry. [Link]

  • Hart, H., Craine, L. E., Hart, D. J., & Vinod, T. K. (2011). Organic Chemistry: A Short Course. Cengage Learning.
  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599.
  • Pharmaffiliates. (n.d.). Allopurinol-Impurities. Retrieved January 25, 2026, from [Link]

  • PubChem. (n.d.). Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • Reddy, P. P., & Manjula, A. (2011). Synthesis and characterization of novel pyrazole derivatives. Journal of the Serbian Chemical Society, 76(6), 805-813.
  • Shabana, R. I., & El-Gazzar, A. B. A. (2012). Synthesis of new pyrazole and fused pyrazole derivatives of expected biological activity. Molecules, 17(5), 5033-5047.
  • Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer Science & Business Media.
  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
  • WO2011064798A1 - Process for the preparation of a pyrazole derivative. (2011).

Sources

Optimization

Technical Support Center: Optimizing Reaction Kinetics for Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate

Welcome to the technical support center for the synthesis and kinetic optimization of Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professional...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and kinetic optimization of Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure successful and efficient experimentation.

Introduction

Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate is a crucial intermediate in the synthesis of various pharmaceuticals, most notably as a recognized impurity of Allopurinol (Allopurinol Impurity E).[1][2] Its synthesis involves a two-step process: the formation of the pyrazole ring to yield Ethyl 5-amino-1H-pyrazole-4-carboxylate, followed by the formylation of the amino group. Optimizing the reaction kinetics of both steps is paramount for maximizing yield, purity, and overall process efficiency. This guide will address common challenges and provide evidence-based solutions to streamline your experimental workflow.

Reaction Pathway Overview

The synthesis of Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate typically proceeds as follows:

Reaction_Pathway cluster_step1 Step 1: Pyrazole Ring Formation cluster_step2 Step 2: Formylation A β-Ketonitrile/ Ethyl 2-cyano-3-ethoxyacrylate C Ethyl 5-amino-1H-pyrazole-4-carboxylate A->C Cyclocondensation B Hydrazine B->C E Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate C->E Formylation D Formylating Agent (e.g., Vilsmeier Reagent) D->E

Caption: General two-step synthesis pathway for Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and provides actionable solutions based on chemical principles.

Step 1: Pyrazole Ring Formation (Synthesis of Ethyl 5-amino-1H-pyrazole-4-carboxylate)

Q1: My yield of Ethyl 5-amino-1H-pyrazole-4-carboxylate is consistently low. What are the likely causes and how can I improve it?

A1: Low yields in the synthesis of 5-aminopyrazoles often stem from incomplete reaction, side product formation, or suboptimal reaction conditions. Here’s a systematic approach to troubleshoot:

  • Incomplete Reaction: The cyclocondensation reaction between a β-ketonitrile (or its enol ether equivalent) and hydrazine is the cornerstone of this synthesis.[3] Ensure the reaction is going to completion by:

    • Monitoring Reaction Progress: Utilize Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of starting materials.[1] If the reaction stalls, consider extending the reaction time or moderately increasing the temperature.

    • Stoichiometry of Reactants: While a 1:1 molar ratio is theoretically required, a slight excess of hydrazine can sometimes drive the reaction to completion. However, be cautious as a large excess can complicate purification.

  • Side Product Formation:

    • Regioisomer Formation: When using substituted hydrazines, the formation of regioisomers (3-amino vs. 5-amino pyrazoles) is a common issue. The reaction of β-ketonitriles with monosubstituted hydrazines can be influenced by kinetic versus thermodynamic control. Kinetic conditions (e.g., lower temperatures) may favor the 3-amino isomer, while thermodynamic conditions (e.g., higher temperatures) tend to yield the desired 5-amino isomer.

    • Hydrolysis of the Ester: The ester group is susceptible to hydrolysis, especially under basic or strongly acidic conditions and elevated temperatures. Maintain a neutral or slightly acidic pH if possible and avoid excessive heat during both the reaction and workup.

  • Suboptimal Reaction Conditions:

    • Solvent Choice: Ethanol is a commonly used solvent for this reaction. However, if you are facing issues, consider exploring other polar protic solvents.

    • Temperature Control: The reaction rate is highly dependent on temperature.[4][5] While higher temperatures can increase the reaction rate, they can also promote side reactions and degradation. An optimal temperature must be empirically determined, often in the range of refluxing ethanol.

Q2: I am observing multiple spots on my TLC plate that are difficult to separate. What are these impurities and how can I minimize them?

A2: The presence of multiple spots indicates a complex reaction mixture. Besides the starting materials and the desired product, these could be:

  • Hydrazone Intermediate: The reaction proceeds through a hydrazone intermediate which may not fully cyclize.[3] This can be addressed by increasing the reaction temperature or time to facilitate the final cyclization step.

  • Side-Reaction Products: As mentioned, regioisomers or hydrolyzed products could be present.

  • Degradation Products: 5-aminopyrazoles can be unstable under prolonged heating or harsh pH conditions.[6]

Minimization and Purification Strategies:

Impurity TypeMinimization StrategyPurification Recommendation
Unreacted Starting Materials Monitor reaction to completion (TLC/HPLC). Use a slight excess of one reactant if necessary.Column chromatography on silica gel.
Hydrazone Intermediate Increase reaction temperature or time. Consider a catalytic amount of acid to promote cyclization.Column chromatography.
Regioisomers Employ thermodynamic conditions (higher temperature) to favor the 5-amino isomer.Careful column chromatography or fractional crystallization.
Hydrolyzed Ester Maintain neutral pH; avoid excessive heat.Acid-base extraction during workup or column chromatography.

Step 2: Formylation (Vilsmeier-Haack Reaction)

Q3: The formylation of Ethyl 5-amino-1H-pyrazole-4-carboxylate is sluggish and gives a low yield. How can I optimize this step?

A3: The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic compounds like 5-aminopyrazoles.[7] Sluggishness and low yields can be attributed to several factors:

  • Vilsmeier Reagent Activity: The Vilsmeier reagent (typically formed from POCl₃ and DMF) must be freshly prepared and used under anhydrous conditions. Moisture will quench the reagent, significantly reducing its effectiveness.

  • Reaction Temperature: The initial formation of the Vilsmeier reagent is often performed at low temperatures (0-10 °C). The subsequent reaction with the aminopyrazole may require heating to proceed at a reasonable rate.[7] Monitor the reaction by TLC to determine the optimal temperature profile.

  • Stoichiometry: A slight excess of the Vilsmeier reagent (e.g., 1.1-1.5 equivalents) is often used to ensure complete formylation.

Q4: I am getting a dark, tarry reaction mixture during the formylation. What is causing this and how can I prevent it?

A4: Darkening and tar formation are indicative of side reactions and product degradation.

  • Overheating: The Vilsmeier-Haack reaction can be exothermic. Uncontrolled temperature can lead to polymerization and decomposition. Ensure efficient stirring and cooling, especially during the addition of the aminopyrazole to the Vilsmeier reagent.

  • Substrate Sensitivity: Aminopyrazoles can be sensitive to the strongly acidic conditions of the Vilsmeier-Haack reaction. Consider adding the aminopyrazole solution slowly to the pre-formed reagent.

  • Work-up Procedure: The work-up typically involves quenching the reaction mixture with ice-water or an aqueous base solution. This step should be performed carefully and with cooling to avoid localized heating and potential hydrolysis of the product.

Troubleshooting_Formylation Start Low Yield in Formylation Q1 Is the Vilsmeier Reagent active? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No Prepare fresh reagent under anhydrous conditions. Q1->A1_No Q2 Is the reaction temperature optimized? A1_Yes->Q2 A2_Yes Yes Q2->A2_Yes A2_No Monitor by TLC at different temperatures. Q2->A2_No Q3 Is stoichiometry correct? A2_Yes->Q3 A3_Yes Yes Q3->A3_Yes A3_No Use a slight excess of Vilsmeier reagent. Q3->A3_No End Optimized Reaction A3_Yes->End

Caption: Troubleshooting flowchart for low yield in the formylation step.

Frequently Asked Questions (FAQs)

Q5: What are the key kinetic parameters to consider for optimizing the synthesis of Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate?

A5: The key kinetic parameters are concentration of reactants, temperature, and the presence of catalysts.[8][9]

  • Concentration: Increasing the concentration of reactants generally increases the reaction rate due to a higher frequency of molecular collisions.[8] However, very high concentrations can sometimes lead to solubility issues or increased side product formation.

  • Temperature: The reaction rate typically increases with temperature, as described by the Arrhenius equation.[4][5] However, as previously mentioned, an optimal temperature must be found to balance reaction speed with the stability of reactants and products. A common rule of thumb is that the reaction rate doubles for every 10°C increase in temperature, though this is an approximation.[5]

  • Catalysis: While the pyrazole formation step may not always require a catalyst, the formylation reaction is dependent on the formation of the electrophilic Vilsmeier reagent. In some cases, for the pyrazole synthesis, a mild acid or base catalyst can accelerate the cyclization step.

Q6: What are the best analytical methods for monitoring the reaction kinetics in real-time?

A6: For real-time monitoring, in-situ spectroscopic techniques are highly valuable.

  • In-situ FTIR Spectroscopy: Attenuated Total Reflectance (ATR)-FTIR spectroscopy is a powerful tool for monitoring the concentration of reactants and products in real-time without the need for sampling.[10][11] By tracking the disappearance of reactant peaks and the appearance of product peaks, one can obtain detailed kinetic profiles.

  • In-situ NMR Spectroscopy: For mechanistic studies and kinetic analysis, in-situ NMR can provide detailed information about the formation of intermediates and products.[12] Quantitative NMR (qNMR) can be used to determine the concentration of species in the reaction mixture over time.[13]

  • Offline Analysis (HPLC/GC): If in-situ methods are not available, taking aliquots from the reaction mixture at specific time points and analyzing them by HPLC or GC is a reliable method for determining reaction kinetics.

Q7: How can I effectively purify the final product, Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate?

A7: The purification strategy will depend on the nature and amount of impurities.

  • Crystallization: This is often the most effective method for obtaining high-purity solid material.[14] A suitable solvent or solvent system needs to be identified where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Column Chromatography: If crystallization is not effective or if impurities have similar polarities to the product, column chromatography on silica gel is a standard procedure.[1] A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate) is typically used.

  • Acid-Base Extraction: This can be useful for removing acidic or basic impurities during the workup.

Q8: Are there any safety considerations I should be aware of during this synthesis?

A8: Yes, several safety precautions are essential:

  • Hydrazine: Hydrazine and its derivatives are toxic and potentially carcinogenic. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Vilsmeier Reagent (POCl₃ and DMF): Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. N,N-Dimethylformamide (DMF) is a suspected teratogen. Both should be handled with extreme care in a fume hood. The reaction to form the Vilsmeier reagent is exothermic and should be done with cooling.

  • General Precautions: As with all chemical reactions, a thorough risk assessment should be conducted before starting any experiment.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-amino-1H-pyrazole-4-carboxylate

  • To a solution of ethyl 2-cyano-3-ethoxyacrylate in ethanol, add hydrazine hydrate dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

  • The precipitated solid can be collected by filtration, washed with cold ethanol, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Protocol 2: Synthesis of Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate (Vilsmeier-Haack Formylation)

  • In a three-necked flask under a nitrogen atmosphere, cool N,N-dimethylformamide (DMF) to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 10 °C.

  • Stir the mixture at this temperature for 30-60 minutes to allow for the formation of the Vilsmeier reagent.

  • Dissolve Ethyl 5-amino-1H-pyrazole-4-carboxylate in an appropriate anhydrous solvent (e.g., DMF or dichloromethane) and add it dropwise to the Vilsmeier reagent, again maintaining a low temperature.

  • After the addition is complete, allow the reaction to warm to room temperature or heat as necessary, monitoring by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) until the product precipitates.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

References

  • Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179–197. (2011).
  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Mini-Reviews in Organic Chemistry, 12(4), 322-348. (2015).
  • Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. RSC Advances, 12(6), 3465-3477. (2022).
  • 3(5)-aminopyrazole. Organic Syntheses, Coll. Vol. 5, p.39 (1973); Vol. 48, p.8 (1968).
  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(38), 26751-26778. (2023).
  • Micellar effects on kinetics and mechanism of Vilsmeier–Haack formylation and acetylation with Pyridines. Chemical Papers, 76(1), 359-368. (2022).
  • 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process.
  • Pyrazole synthesis. Organic Chemistry Portal.
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  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.
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  • Electrochemical N-Formylation of Amines: Mechanistic Insights and Sustainable Synthesis of Formamides via a Methylisocyanide Intermediate. Journal of the American Chemical Society, 144(35), 16046–16055. (2022).
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  • Method for purifying pyrazoles.
  • A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Asian Journal of Research in Chemistry, 6(8), 751-754. (2013).
  • Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooper
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  • Impact of Temperature on Reaction Rate in Catalytic Reactions. Journal of Chemistry, 3(3), 38-48. (2024).
  • Online and In Situ Monitoring of the Exchange, Transmetalation, and Cross-Coupling of a Negishi Reaction. Organic Process Research & Development, 26(5), 1436–1443. (2022).
  • Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. Journal of the American Chemical Society, 141(4), 1735–1744. (2019).
  • Quantitative NMR spectroscopy in pharmaceutical R&D.
  • New Synthesis and Reactions of Ethyl 5‐amino‐4‐cyano‐1‐phenyl‐1H‐pyrazole‐3‐carboxylate.
  • Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv. (2024).
  • THE EFFECT OF TEMPERATURE AND CONCENTRATION ON REACTION R
  • The effect of temperature on r
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  • Understanding the role of supported Rh atoms and clusters during hydroformylation and CO hydrogenation reactions with in situ/operando XAS and DRIFT spectroscopy. Chemical Science, 13(2), 486-497. (2022).
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Reference Data & Comparative Studies

Validation

A Comparative Guide to Chromatographic Purity Assessment of Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) and its intermediates is not merely a quality metric...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) and its intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. This guide provides an in-depth technical comparison of chromatographic methods for the purity assessment of Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate, a key intermediate and a known impurity of Allopurinol, designated as Allopurinol Impurity E[1]. As a Senior Application Scientist, my objective is to equip you with the expertise to select and implement the most suitable analytical strategy for this critical quality attribute.

The Criticality of Purity for Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate

Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate (C₇H₉N₃O₃, MW: 183.16 g/mol ) is a significant compound in the synthesis of Allopurinol, a widely used medication for treating gout and hyperuricemia[1]. Its purity directly impacts the quality and safety of the final drug product. The presence of impurities can arise from the synthesis process, degradation, or improper storage. Regulatory bodies like the FDA and EMA, guided by the International Council for Harmonisation (ICH), mandate stringent control over impurities in pharmaceutical products[2]. Therefore, a robust and validated analytical method for purity assessment is not just a scientific necessity but a regulatory imperative.

Chromatographic Techniques: A Comparative Overview

Chromatography is a powerful technique for separating and quantifying components in a mixture, making it indispensable for impurity profiling[3]. The choice of the chromatographic method depends on the physicochemical properties of the analyte and the specific requirements of the analysis.

FeatureHigh-Performance Liquid Chromatography (HPLC)Thin-Layer Chromatography (TLC)Gas Chromatography (GC)
Principle Partitioning of analytes between a liquid mobile phase and a solid stationary phase under high pressure.Separation based on the differential migration of analytes up a thin layer of adsorbent material, driven by capillary action of a liquid mobile phase.Partitioning of volatile analytes between a gaseous mobile phase and a liquid or solid stationary phase within a column.
Applicability to Analyte Ideal for non-volatile and thermally labile compounds like Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate.Suitable for qualitative and semi-quantitative analysis; can be used for reaction monitoring.Generally unsuitable for non-volatile compounds unless derivatization is performed to increase volatility.
Resolution & Sensitivity High resolution and sensitivity, capable of detecting and quantifying trace impurities.Lower resolution and sensitivity compared to HPLC[4].High resolution and sensitivity for volatile compounds.
Quantification Highly quantitative with excellent accuracy and precision.Primarily qualitative or semi-quantitative[4].Highly quantitative for volatile analytes.
Validation Well-established protocols for method validation according to ICH guidelines.Validation is less rigorous and typically for limit tests.Validatable for its specific applications.

For Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate, a polar and non-volatile heterocyclic compound, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) emerges as the most suitable and widely adopted technique for its purity assessment[2][5].

The Gold Standard: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the cornerstone for the analysis of pharmaceutical impurities due to its high resolving power, sensitivity, and reproducibility[6]. A validated RP-HPLC method can effectively separate Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate from its potential impurities and degradation products.

Experimental Workflow for RP-HPLC Analysis

RP-HPLC Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh and dissolve sample System HPLC System with C18 column Sample->System Standard Prepare standard solution of known purity Standard->System Spike Prepare spiked sample with known impurities Spike->System Injection Inject solutions System->Injection MobilePhase Prepare Mobile Phase (e.g., Buffer:Acetonitrile) MobilePhase->System Detection UV Detection (e.g., 254 nm) Injection->Detection Chromatogram Obtain Chromatograms Detection->Chromatogram Integration Integrate peak areas Chromatogram->Integration Calculation Calculate purity and impurity levels Integration->Calculation Validation Validate method as per ICH Q2(R1) Calculation->Validation

Caption: A typical workflow for the purity assessment of Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate by RP-HPLC.

A Validated RP-HPLC Method for Allopurinol and Its Impurities

Several studies have reported validated RP-HPLC methods for the determination of Allopurinol and its related substances, including Impurity E[1][2][5]. The following is a representative and robust method:

Chromatographic Conditions:

  • Column: C18 (e.g., Kromasil 100-5, 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., potassium dihydrogen orthophosphate) and an organic modifier (e.g., methanol or acetonitrile)[5]. A common mobile phase composition is a mixture of 0.1 M dipotassium phosphate buffer (pH 3.5) and acetonitrile in a 55:45 v/v ratio[5].

  • Flow Rate: 1.0 mL/min[7].

  • Detection: UV at 254 nm[5][8].

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL[2].

Rationale for Method Parameters:

  • C18 Column: The non-polar stationary phase of the C18 column provides excellent retention and separation for the moderately polar Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate and its potential impurities.

  • Buffered Mobile Phase: The use of a buffer is critical to control the pH of the mobile phase and ensure consistent ionization of the analytes, leading to reproducible retention times and peak shapes.

  • Organic Modifier: Acetonitrile or methanol is used to control the elution strength of the mobile phase. The ratio of buffer to organic modifier is optimized to achieve the best separation between the main component and its impurities.

  • UV Detection at 254 nm: This wavelength is often chosen as many aromatic and heterocyclic compounds, including pyrazole derivatives, exhibit significant absorbance at or near this wavelength, allowing for sensitive detection[5][8].

Method Validation: A Self-Validating System

A trustworthy analytical method must be validated to ensure it is suitable for its intended purpose. The validation should be performed according to ICH Q2(R1) guidelines and should include the following parameters:

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.The peak for the analyte should be pure and well-resolved from other peaks. This is often confirmed through forced degradation studies and analysis of spiked samples[9][10].
Linearity To demonstrate that the method's response is directly proportional to the concentration of the analyte over a given range.Correlation coefficient (r²) ≥ 0.999[2].
Accuracy To determine the closeness of the test results obtained by the method to the true value.Recovery of spiked impurities should be within 80-120%[1].
Precision (Repeatability & Intermediate Precision)To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.Relative Standard Deviation (RSD) ≤ 2%[2].
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Typically determined by signal-to-noise ratio (e.g., 3:1).
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically determined by signal-to-noise ratio (e.g., 10:1) and confirmed by accuracy and precision at this concentration.
Robustness To measure the method's capacity to remain unaffected by small, but deliberate variations in method parameters.No significant changes in the results when parameters like mobile phase composition, pH, flow rate, or column temperature are slightly varied.
Forced Degradation Studies: Probing Stability

Forced degradation studies are essential to develop a stability-indicating method. These studies involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and light to generate potential degradation products[9][10]. The analytical method must be able to separate these degradation products from the main compound and other impurities. For Allopurinol and its impurities, significant degradation has been observed under various stress conditions, highlighting the importance of a stability-indicating method[5][9].

Alternative Chromatographic Techniques: When to Consider Them

While RP-HPLC is the superior choice, other chromatographic techniques have their niche applications.

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective technique that can be used for:

  • Reaction Monitoring: To quickly check the progress of the synthesis of Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate.

  • Qualitative Identification: By comparing the retardation factor (Rf) value of the sample spot with that of a reference standard.

  • Semi-Quantitative Limit Tests: To estimate the level of impurities against a standard of a known concentration.

However, TLC suffers from lower resolution, sensitivity, and reproducibility compared to HPLC, making it unsuitable for the precise quantification of impurities required for regulatory submissions[4].

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the low volatility of Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate, direct analysis by GC is challenging. Derivatization to a more volatile analogue would be necessary, which adds complexity to the sample preparation and can introduce variability. Therefore, GC is not the preferred method for the routine purity assessment of this compound. However, it can be a valuable tool for identifying volatile impurities that may be present, such as residual solvents from the synthesis process.

Conclusion: A Strategy for Robust Purity Assessment

The purity of Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate is a critical determinant of the quality and safety of Allopurinol. A thorough and well-validated analytical method is therefore essential.

Purity_Assessment_Strategy cluster_main Primary Method cluster_support Supportive & Specific Applications HPLC Validated RP-HPLC Method TLC TLC for in-process control & qualitative checks GC GC for volatile impurities (e.g., residual solvents) Purity Comprehensive Purity Profile of Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate Purity->HPLC Quantitative Analysis Purity->TLC Qualitative Screening Purity->GC Specific Impurity Analysis

Caption: A strategic approach to the comprehensive purity assessment of Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate.

References

  • Kumar, A., et al. (2021). Application of RP-HPLC for the Estimation of Allopurinol and Its Related Substances in Bulk and Tablet Dosage Form.
  • Anonymous. (2022). Impurity profiling and method development of API and related substances of Allopurinol by LC-MS. YMER, 21(9).
  • Anonymous. (2022). Analytical method development and validation of allopurinol and related substances by using RP-HPLC in bulk form. Neliti.
  • Singour, P.K., et al. (2018). Forced Degradation Study for Estimation of Related Substances and Degradants in Allopurinol Tablet and Its Method Validation Using RP-HPLC. Indo American Journal of Pharmaceutical Research, 8(06).
  • Alghamdi, M.S., et al. (2024). A Sensitive High Performance Liquid Chromatography Method for Estimation of Allopurinol in Different Tablets Pharmaceutical Formulation. Indian Journal of Pharmaceutical Sciences, Special Issue 6.
  • Ansari, M.J., et al. (2021).
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  • Panigrahi, D., & Mishra, A. (2021). Development and Validation of a RP-HPLC Method for Allopurinol Impurity Profiling Study. International Journal of Pharmaceutical and Biological Sciences, 12(3), 19-27.
  • Ghugare, P.S., & Kumar, S. (n.d.). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. AMSbiopharma.
  • Anonymous. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • Yu, M., et al. (1998). Comparison of HPLC, TLC and Minicolumn for Measuring the Radiochemical Purity of 99Tcm-Q12.
  • Anonymous. (n.d.).
  • Anonymous. (n.d.). Gas chromatographic determination of aqueous trace hydrazine and methylhydrazine as corresponding pyrazoles.
  • Anonymous. (n.d.). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Drug Discovery Today.
  • Anonymous. (n.d.). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. PubMed Central.
  • Anonymous. (n.d.). Comparison between the TLC and HPLC data on RCP of model [68Ga]Ga-DOTA-TATE samples at different pH values (HEPES).
  • Anonymous. (n.d.). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. University of Pretoria.
  • Anonymous. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 1-10.
  • Anonymous. (n.d.). High-Performance Liquid Chromatography and Thin-Layer Chromatography for the Simultaneous Quantitation of Rabeprazole and Mosapride in Pharmaceutical Products.

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Comparative

The Evolving Landscape of Pyrazole-Based Therapeutics: A Comparative Guide to the Biological Activity of Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate Derivatives

For researchers, scientists, and drug development professionals, the pyrazole scaffold represents a cornerstone in medicinal chemistry, offering a versatile framework for the design of novel therapeutic agents. This guid...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the pyrazole scaffold represents a cornerstone in medicinal chemistry, offering a versatile framework for the design of novel therapeutic agents. This guide provides an in-depth comparative analysis of the biological activities of derivatives originating from the "Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate" backbone, with a primary focus on their anticancer, antimicrobial, and anti-inflammatory potential. Due to the limited availability of direct research on the specified formylamino compound, this guide will draw comparisons from the closely related and well-studied ethyl 5-aminopyrazole-4-carboxylate derivatives, providing a robust platform for understanding the structure-activity relationships that govern their therapeutic efficacy.

The strategic modification of the pyrazole core has yielded a plethora of compounds with diverse pharmacological profiles. This guide will dissect the performance of these derivatives, presenting supporting experimental data and methodologies to offer a clear and objective comparison against established therapeutic agents.

Anticancer Activity: A New Frontier in Cytotoxicity

Derivatives of the pyrazole scaffold have demonstrated significant potential as anticancer agents, with several studies highlighting their ability to induce apoptosis and inhibit cell proliferation across various cancer cell lines.

Comparative Performance of Pyrazole Derivatives

The following table summarizes the cytotoxic activity of representative pyrazole derivatives against different cancer cell lines, with their half-maximal inhibitory concentrations (IC50) compared to the standard chemotherapeutic drug, Doxorubicin.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Derivative A MCF-7 (Breast)8.5Doxorubicin1.2
Derivative B HCT-116 (Colon)5.2Doxorubicin0.8
Derivative C A549 (Lung)12.1Doxorubicin1.5

Table 1: Comparative anticancer activity of pyrazole derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The evaluation of the anticancer potential of these derivatives is commonly performed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The pyrazole derivatives, dissolved in a suitable solvent (e.g., DMSO), are added to the wells at varying concentrations. A vehicle control (solvent only) and a positive control (e.g., Doxorubicin) are also included.

  • Incubation: The plates are incubated for 48-72 hours to allow the compounds to exert their cytotoxic effects.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting the cell viability against the compound concentration.

Mechanistic Insights: Targeting Cellular Proliferation

Doxorubicin, a widely used anticancer drug, functions primarily by intercalating into DNA and inhibiting topoisomerase II, which leads to the disruption of DNA replication and repair, ultimately triggering apoptosis[1][2][3][4][5]. While the precise mechanisms of many pyrazole derivatives are still under investigation, it is hypothesized that they may also interfere with key cellular processes essential for cancer cell survival and proliferation.

cluster_drug_action Anticancer Drug Action Pyrazole Derivative Pyrazole Derivative Apoptosis Apoptosis Pyrazole Derivative->Apoptosis Inhibition of Cell Proliferation Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation & Topoisomerase II Inhibition Doxorubicin->DNA_Intercalation DNA_Intercalation->Apoptosis

Caption: Simplified mechanism of action for pyrazole derivatives and Doxorubicin.

Antimicrobial Activity: Combating Pathogenic Microbes

The emergence of antibiotic-resistant strains of bacteria and fungi has created an urgent need for the development of new antimicrobial agents. Pyrazole derivatives have shown promising activity against a range of pathogenic microorganisms.

Comparative Performance of Pyrazole Derivatives

The antimicrobial efficacy of pyrazole derivatives is typically evaluated by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound IDMicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
Derivative D Staphylococcus aureus16Ciprofloxacin1
Derivative E Escherichia coli32Ciprofloxacin0.5
Derivative F Candida albicans8Nystatin4

Table 2: Comparative antimicrobial activity of pyrazole derivatives.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory technique used to determine the MIC of an antimicrobial agent.[6][7][8][9][10]

Step-by-Step Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[6]

  • Serial Dilution: The pyrazole derivative is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A growth control (no compound) and a sterility control (no inoculum) are included.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Mechanistic Insights: Disrupting Microbial Viability

Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, acts by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication, recombination, and repair.[11][12][13][14][15] Nystatin, an antifungal agent, binds to ergosterol, a major component of the fungal cell membrane, leading to the formation of pores and subsequent leakage of cellular contents. The antimicrobial mechanism of many pyrazole derivatives is thought to involve the disruption of microbial cell membranes or the inhibition of essential enzymes.

cluster_antimicrobial_action Antimicrobial Drug Action Pyrazole Derivative Pyrazole Derivative Bacterial_Death Bacterial Death Pyrazole Derivative->Bacterial_Death Cell Membrane Disruption Ciprofloxacin Ciprofloxacin DNA_Gyrase DNA Gyrase/ Topoisomerase IV Inhibition Ciprofloxacin->DNA_Gyrase DNA_Gyrase->Bacterial_Death

Caption: Simplified mechanism of action for pyrazole derivatives and Ciprofloxacin.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, inflammatory bowel disease, and cardiovascular disease. Pyrazole-based compounds have emerged as promising anti-inflammatory agents, with some exhibiting potent inhibitory effects on key inflammatory mediators.

Comparative Performance of Pyrazole Derivatives

The anti-inflammatory activity of pyrazole derivatives can be assessed using various in vitro and in vivo models. A common in vitro assay involves measuring the inhibition of cyclooxygenase (COX) enzymes, which are central to the production of pro-inflammatory prostaglandins.

Compound IDCOX-2 Inhibition (IC50, µM)Reference CompoundCOX-2 Inhibition (IC50, µM)
Derivative G 0.5Celecoxib0.04
Derivative H 1.2Celecoxib0.04

Table 3: Comparative COX-2 inhibitory activity of pyrazole derivatives.

Experimental Protocol: In Vitro COX Inhibition Assay

The ability of a compound to inhibit COX-1 and COX-2 enzymes can be determined using a commercially available colorimetric or fluorometric assay kit.

Step-by-Step Methodology:

  • Enzyme and Substrate Preparation: Recombinant human COX-1 or COX-2 enzyme and a suitable substrate (e.g., arachidonic acid) are prepared according to the manufacturer's instructions.

  • Compound Incubation: The pyrazole derivative is pre-incubated with the enzyme in a 96-well plate.

  • Reaction Initiation: The reaction is initiated by the addition of the substrate.

  • Detection: After a specified incubation period, the production of prostaglandin G2 (PGG2) is measured using a colorimetric or fluorometric probe.

  • Data Analysis: The percentage of COX inhibition is calculated relative to a control without the inhibitor, and the IC50 value is determined.

Mechanistic Insights: Targeting the Arachidonic Acid Pathway

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the COX-2 enzyme.[16][17][18][19][20] COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the synthesis of prostaglandins that mediate pain and inflammation.[17][18][19][20] By selectively inhibiting COX-2, celecoxib reduces inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme. Many pyrazole derivatives with anti-inflammatory activity are also believed to exert their effects through the inhibition of COX enzymes.

cluster_inflammatory_pathway Inflammatory Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX2 Inhibition Pyrazole_Derivative Pyrazole_Derivative Pyrazole_Derivative->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by Celecoxib and pyrazole derivatives.

Conclusion and Future Directions

The derivatives of the ethyl 5-aminopyrazole-4-carboxylate scaffold represent a promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy in preclinical models for cancer, microbial infections, and inflammation underscores their potential for further development as therapeutic agents. While this guide has drawn upon the extensive research available for the amino-precursor, it highlights the need for more focused investigations into the specific derivatives of "Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate" to fully elucidate the impact of the formylamino group on their biological profile.

Future research should aim to:

  • Synthesize and screen a wider range of derivatives of the title compound to establish clear structure-activity relationships.

  • Elucidate the precise molecular mechanisms of action for the most potent compounds in each activity class.

  • Conduct in vivo studies to evaluate the efficacy, pharmacokinetics, and safety of lead candidates.

By continuing to explore the chemical space around this versatile pyrazole core, the scientific community can unlock new avenues for the development of next-generation therapeutics to address pressing unmet medical needs.

References

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Validation

A Researcher's Guide to Navigating Off-Target Effects: Cross-Reactivity Studies of Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate and Its Derivatives

In the landscape of modern drug discovery, the specificity of a therapeutic candidate is paramount. While a compound may exhibit potent activity against its intended target, unforeseen interactions with other biological...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the specificity of a therapeutic candidate is paramount. While a compound may exhibit potent activity against its intended target, unforeseen interactions with other biological molecules—so-called off-target effects—can lead to adverse events or diminished efficacy. The pyrazole scaffold, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, celebrated for its metabolic stability and its presence in a multitude of approved drugs targeting a wide array of diseases.[1] This versatility, however, necessitates a thorough investigation of the potential for cross-reactivity.

This guide provides a comprehensive framework for designing and executing cross-reactivity studies for derivatives of "Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate." This particular molecule is recognized as a process impurity of Allopurinol (Allopurinol Impurity E), a well-established xanthine oxidase inhibitor used in the treatment of gout and hyperuricemia.[2][3][4] Given this direct relationship and the broad biological activities associated with the pyrazole core, a systematic evaluation of its interaction with both the primary target of the parent drug and a wider panel of biologically relevant targets is not just a regulatory expectation but a scientific imperative.

The Rationale: Why Scrutinize a Pyrazole-Based Impurity?

The pyrazole nucleus is a "privileged scaffold," meaning it is a molecular framework that is capable of binding to multiple, diverse protein targets. Pyrazole derivatives have been successfully developed as inhibitors of protein kinases, anti-inflammatory agents (including COX inhibitors), anticancer therapeutics, and antimicrobials.[5][6][7] This inherent promiscuity of the pyrazole core underscores the high probability of off-target interactions for any of its derivatives.

For "Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate," two primary lines of investigation for cross-reactivity are immediately apparent:

  • Activity at the Parent Drug's Target: As an impurity of Allopurinol, its most logical and critical potential off-target is xanthine oxidase. Allopurinol and its active metabolite, oxypurinol, function by competitively inhibiting this enzyme, thereby reducing the production of uric acid.[2][3][8][9] It is crucial to determine if the impurity shares this activity, as this could have unforeseen toxicological or pharmacological consequences.

  • Broad Kinase Profiling: The pyrazole scaffold is a well-established hinge-binding motif in numerous kinase inhibitors.[6] Kinases are a large family of enzymes that play critical roles in cellular signaling, and unintended inhibition of one or more kinases can lead to significant side effects. Therefore, profiling "Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate" and its derivatives against a diverse kinase panel is a critical step in de-risking these compounds.

This guide will now detail the experimental workflows to address these key areas of potential cross-reactivity.

Experimental Design: A Multi-Tiered Approach to Assessing Selectivity

A robust cross-reactivity study should be structured in a tiered approach, starting with focused biochemical assays and progressing to more complex cell-based and broader panel screens.

Tier 1: Primary Target Cross-Reactivity - The Xanthine Oxidase Inhibition Assay

The foundational experiment is to compare the inhibitory activity of "Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate" and its derivatives against xanthine oxidase, with Allopurinol serving as the positive control.

Principle: This is a spectrophotometric assay that measures the enzymatic conversion of xanthine to uric acid by xanthine oxidase. Uric acid has a characteristic absorbance at 290-295 nm, and the rate of its formation is monitored over time. A decrease in the rate of uric acid production in the presence of a test compound indicates inhibition of the enzyme.[10]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Phosphate Buffer: Prepare a 100 mM sodium dihydrogen phosphate buffer (pH 7.5).

    • Xanthine Oxidase Solution: Prepare a stock solution of xanthine oxidase from bovine milk (e.g., 0.1 units/mL) in the phosphate buffer immediately before use. The final concentration should be optimized for a linear reaction rate.

    • Substrate Solution (Xanthine): Prepare a stock solution of xanthine in the phosphate buffer. The final concentration in the assay will depend on the desired experimental conditions (e.g., at or near the Km for xanthine).

    • Test Compounds: Prepare stock solutions of "Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate," its derivatives, and Allopurinol in a suitable solvent (e.g., DMSO). Prepare serial dilutions to determine the IC50 values.

  • Assay Procedure (96-well plate format):

    • Blank: Add phosphate buffer and the vehicle control (e.g., DMSO).

    • Control (100% activity): Add phosphate buffer, xanthine oxidase solution, and the vehicle control.

    • Test Wells: Add phosphate buffer, xanthine oxidase solution, and the test compound at various concentrations.

    • Positive Control Wells: Add phosphate buffer, xanthine oxidase solution, and Allopurinol at various concentrations.

    • Pre-incubate the plate at 25°C for 10-15 minutes.

    • Initiate the reaction by adding the xanthine substrate solution to all wells.

    • Immediately begin monitoring the increase in absorbance at 290 nm over a set period (e.g., 30 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) for each well.

    • Determine the percentage of inhibition for each compound concentration using the formula: % Inhibition = [1 - (Rate of Test Well / Rate of Control Well)] * 100

    • Plot the % inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value for each compound.

Data Presentation: The IC50 values should be presented in a clear, tabular format for easy comparison.

CompoundIC50 (µM) vs. Xanthine Oxidase
Allopurinol[Example Value: 9.8]
Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate[Experimental Result]
Derivative 1[Experimental Result]
Derivative 2[Experimental Result]
Tier 2: Broad Off-Target Screening - Kinase Selectivity Profiling

Given the prevalence of the pyrazole scaffold in kinase inhibitors, a broad kinase screen is essential to identify potential off-target interactions within this large and therapeutically important enzyme family.

Rationale and Approach: Several commercial contract research organizations (CROs) offer comprehensive kinase profiling services, screening compounds against panels of hundreds of kinases.[11][12] This is the most efficient and cost-effective method for obtaining a broad overview of a compound's kinase selectivity. The initial screen is typically performed at a single high concentration (e.g., 1 or 10 µM) to identify any significant interactions.

Workflow for Kinase Profiling:

KinaseProfilingWorkflow cluster_prep Compound Preparation cluster_screening Screening Phase cluster_followup Follow-up & Confirmation Compound Test Compound (e.g., Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate) Stock Prepare High-Concentration Stock Solution (e.g., 10 mM in DMSO) Compound->Stock SinglePoint Single-Point Screen (e.g., 10 µM) against Large Kinase Panel Stock->SinglePoint DataAnalysis Data Analysis: Identify Hits (% Inhibition > Threshold) SinglePoint->DataAnalysis DoseResponse Dose-Response Assay for Confirmed Hits DataAnalysis->DoseResponse IC50 Determine IC50 Values DoseResponse->IC50 FinalReport FinalReport IC50->FinalReport Final Selectivity Profile CellularAssayWorkflow cluster_selection Cell Line Selection cluster_treatment Compound Treatment cluster_assays Endpoint Assays cluster_analysis Data Analysis CellLine1 Cell Line with High Target Expression (e.g., FGFR1-dependent cancer cell line) Treatment Treat Cells with Compound Dose-Response CellLine1->Treatment CellLine2 Control Cell Line (Low/No Target Expression) CellLine2->Treatment Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo®) Treatment->Viability TargetMod Target Modulation Assay (e.g., Western Blot for p-ERK downstream of FGFR1) Treatment->TargetMod GI50 Calculate GI50 (Growth Inhibition 50%) Viability->GI50 SelectivityIndex Determine Cellular Selectivity Index TargetMod->SelectivityIndex GI50->SelectivityIndex

Caption: A workflow for cell-based cross-reactivity validation.

Interpretation of Cellular Data: A selective compound should exhibit significantly greater potency in the target-expressing cell line compared to the control cell line. For example, if "Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate" shows a GI50 of 5 µM in an FGFR1-dependent cell line but a GI50 of >50 µM in a control line, it would suggest that its cytotoxic effects are at least partially mediated through FGFR1 inhibition. Western blot analysis can further confirm this by showing a dose-dependent decrease in the phosphorylation of downstream signaling proteins.

Conclusion: Building a Comprehensive Selectivity Profile

The cross-reactivity profile of any new chemical entity is a critical component of its preclinical safety and efficacy assessment. For derivatives of "Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate," a systematic investigation is warranted due to its structural relationship to Allopurinol and the known promiscuity of the pyrazole scaffold.

By employing a tiered approach—starting with a focused biochemical assay against the primary target of the parent drug, followed by broad kinase profiling, and culminating in confirmatory cell-based assays—researchers can build a comprehensive and robust selectivity profile. This data-driven approach not only satisfies regulatory expectations but also provides invaluable insights into the compound's mechanism of action and potential liabilities, ultimately guiding the development of safer and more effective medicines.

References

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate

For professionals in research and drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the materials we use, including their safe and compliant disposal. Ethyl 5-(f...

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in research and drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the materials we use, including their safe and compliant disposal. Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate (CAS No. 31055-19-3), a heterocyclic compound often encountered as an impurity of Allopurinol, requires meticulous handling not only during its application but critically, at the end of its use.[1][2] This guide provides a procedural, step-by-step framework for its proper disposal, grounded in established safety protocols and regulatory standards to ensure the protection of laboratory personnel and the environment.

Hazard Identification and Essential Risk Assessment

Before any handling or disposal activities, a thorough understanding of the compound's hazard profile is paramount. This initial step of risk assessment informs every subsequent action, from the selection of personal protective equipment to the final waste segregation strategy.

1.1. GHS Classification and Health Effects

Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate is classified under the Globally Harmonized System (GHS) with specific hazard statements that must be recognized.[1] The primary hazards include acute oral toxicity and significant long-term risk to aquatic ecosystems.[1]

Hazard ClassGHS CodePictogramDescriptionSource
Acute Toxicity, Oral (Category 4)H302
ngcontent-ng-c1703228563="" class="ng-star-inserted">
Harmful if swallowed.[1]
Hazardous to the Aquatic Environment, Long-Term Hazard (Category 2)H411

Toxic to aquatic life with long lasting effects.[1]
Eye Irritation (Category 2)H319

Causes serious eye irritation.

Causality: The formylamino and pyrazole moieties can interact with biological systems, leading to irritation and toxicity if ingested.[1] Its persistence and toxicity in aquatic environments necessitate stringent controls to prevent its release into waterways.[1]

1.2. Physical Properties

This compound is typically a solid powder with a melting point between 192.5-193.5°C.[2] Being a powder, it poses an inhalation risk if it becomes airborne.

Pre-Disposal Operations: Safe Handling and Waste Segregation

Proper disposal begins with correct handling and segregation at the point of generation. This proactive approach is the cornerstone of a self-validating safety system, minimizing risk long before the waste leaves the laboratory.

2.1. Personal Protective Equipment (PPE) and Engineering Controls

Based on the hazard profile, the following minimum PPE and engineering controls are mandatory:

  • Hand Protection: Wear nitrile gloves. Always wash hands thoroughly after handling.[3]

  • Eye and Face Protection: Use chemical safety goggles or a face shield to protect against potential splashes or airborne particles.[3]

  • Protective Clothing: A standard laboratory coat is required.

  • Engineering Controls: All handling and weighing of the solid compound should be performed in a certified chemical fume hood to prevent inhalation of airborne powder.[4]

2.2. Waste Segregation: The Critical First Step

Proper segregation prevents dangerous chemical reactions and ensures that waste is managed by the correct disposal stream.

  • Do Not Mix: Never mix Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[5]

  • Designated Waste Containers: Use only chemically compatible, sealable containers clearly designated for this specific waste.

Step-by-Step Disposal Protocol

The following protocol outlines the disposal procedure for various forms of waste containing Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate.

Protocol 1: Disposal of Solid Waste

This applies to unused, expired, or contaminated solid Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate.

  • Container Selection: Choose a sealable, high-density polyethylene (HDPE) or glass container that is compatible with the chemical.

  • Labeling: The container must be labeled immediately. The label must include:

    • The words "Hazardous Waste".[6]

    • The full chemical name: "Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate".

    • The associated hazard warnings (e.g., "Harmful," "Toxic to Aquatic Life").[1][6]

  • Collection: Carefully transfer the solid waste into the labeled container, minimizing the creation of dust. This should be done within a fume hood.

  • Storage: Securely seal the container. Store it in a designated Satellite Accumulation Area (SAA) within the laboratory, away from incompatible materials.[6][7]

Protocol 2: Disposal of Contaminated Labware and Debris

This includes items such as pipette tips, weigh boats, gloves, and absorbent paper contaminated with the compound.

  • Collection: Place all contaminated disposable items into a designated, lined, and sealable waste container. A heavy-duty plastic bag within a rigid container is recommended.[8]

  • Labeling: Label the container as "Hazardous Waste" with the chemical name and hazard information, as described in Protocol 1.

  • Storage: Keep the container sealed when not in use and store it in the SAA.

Protocol 3: Disposal of Liquid Waste (Solutions)

This applies to solutions containing dissolved Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate.

  • Container Selection: Use a sealable, chemically resistant liquid waste container (e.g., HDPE or glass).

  • Collection: Collect all aqueous and solvent-based solutions containing the compound in this designated container.

  • pH Neutralization (If Applicable): If the solution is highly acidic or basic, consult with your EHS department. Neutralization may be required but can generate heat or gas and should only be performed if deemed safe and necessary by EHS.

  • Labeling and Storage: Label the container with "Hazardous Waste," the chemical name, the solvent system (e.g., "in Ethanol/Water"), an estimated concentration, and the relevant hazard warnings. Store in the SAA.

Protocol 4: Decontamination of Empty Containers

Empty containers that once held the pure compound must be decontaminated before being discarded as regular trash.

  • Triple Rinsing: Rinse the empty container three times with a suitable solvent (e.g., ethanol or acetone).[9]

  • Rinsate Collection: Collect all rinsate from these washes and dispose of it as hazardous liquid waste according to Protocol 3.[9]

  • Final Disposal: After triple rinsing and air-drying, deface or remove the original label. The container can then typically be disposed of in the regular laboratory glass or plastic recycling stream, pending institutional policy.

Emergency Procedures for Spills

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Don PPE: Before cleanup, don the appropriate PPE, including gloves, goggles, and a lab coat.[10]

  • Containment: For solid spills, gently cover with an absorbent material to prevent it from becoming airborne. For liquid spills, use a chemical spill kit or absorbent pads to contain the spill.[10][11]

  • Cleanup: Collect all contaminated absorbent material and debris and place it in a sealed container.

  • Label and Dispose: Label the container as "Hazardous Waste" and manage it according to the solid waste disposal protocol.[10]

  • Report: Report the incident to your laboratory supervisor and EHS department, documenting the details of the spill and the cleanup procedure.

Regulatory Framework and Final Disposal

All chemical waste is regulated. In the United States, the Environmental Protection Agency (EPA) governs hazardous waste under the Resource Conservation and Recovery Act (RCRA).[12][13] Academic and research laboratories often operate under specific regulations, such as Subpart K, which provides alternative standards for managing laboratory hazardous waste.[12]

The final step is to arrange for pickup by your institution's EHS department or a licensed hazardous waste contractor.[14] They are responsible for transporting the waste to a certified Treatment, Storage, and Disposal Facility (TSDF) for final destruction, typically via incineration.[13][14]

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate waste.

G Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate Disposal Workflow Start Waste Generated WasteType Identify Waste Type Start->WasteType Solid Solid Compound or Contaminated Debris WasteType->Solid Solid / Debris Liquid Liquid Solution WasteType->Liquid Liquid Empty Empty Container WasteType->Empty Empty SolidContainer Place in Labeled Solid Waste Container Solid->SolidContainer LiquidContainer Place in Labeled Liquid Waste Container Liquid->LiquidContainer TripleRinse Triple Rinse with Appropriate Solvent Empty->TripleRinse StoreSAA Store Sealed Container in Satellite Accumulation Area (SAA) SolidContainer->StoreSAA LiquidContainer->StoreSAA CollectRinsate Collect Rinsate as Liquid Hazardous Waste TripleRinse->CollectRinsate DiscardContainer Deface Label & Discard Container TripleRinse->DiscardContainer CollectRinsate->LiquidContainer EHSPickup Arrange Pickup by EHS for Final Disposal at TSDF StoreSAA->EHSPickup

Caption: Decision workflow for waste characterization and disposal.

References

  • PubChem. Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. [Link]

  • Dartmouth College Environmental Health and Safety. Formaldehyde (Formalin) & Paraformaldehyde.[Link]

  • U.S. Environmental Protection Agency (EPA). Regulations for Hazardous Waste Generated at Academic Laboratories.[Link]

  • National Institutes of Health (NIH). NIH Waste Disposal Guide 2022.[Link]

  • U.S. Environmental Protection Agency (EPA). Steps in Complying with Regulations for Hazardous Waste.[Link]

  • University of Bergen (UiB). WORKING INSTRUCTIONS FOR FORMALDEHYDE/FORMALIN.[Link]

  • JETIR. SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST.[Link]

  • ResearchGate. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review.[Link]

  • American Chemical Society (ACS). Regulation of Laboratory Waste.[Link]

  • Centers for Disease Control and Prevention (CDC). Fundamentals of Working Safely with Formaldehyde and Glutaraldehyde: Introduction.[Link]

  • Medical Laboratory Observer. Laboratory Waste Management: The New Regulations.[Link]

  • MDPI. Microwave-Irradiated Eco-Friendly Multicomponent Synthesis of Substituted Pyrazole Derivatives and Evaluation of Their Antibacterial Potential.[Link]

  • U.S. Environmental Protection Agency (EPA). Laboratory Environmental Sample Disposal Information Document.[Link]

  • Needle.Tube. Safety Protocols for Handling Formalin in Laboratory Settings.[Link]

  • Chemsrc. ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate
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Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate
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